molecular formula C21H28ClNO3 B562814 Propafenone-d5 Hydrochloride

Propafenone-d5 Hydrochloride

Cat. No.: B562814
M. Wt: 382.9 g/mol
InChI Key: XWIHRGFIPXWGEF-FIFLIBHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Propafenone-d5 Hydrochloride, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in the excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, Propafenone has weak beta-blocking activity, which can cause bradycardia and bronchospasm .

Biochemical Pathways

The action of Propafenone on sodium and potassium channels affects the action potential of the cardiac cells. By inhibiting these channels, it slows the rate of increase of the action potential, leading to a decrease in the excitability of the cells . This results in a slower heart rate and a reduction in the occurrence of abnormal heart rhythms .

Pharmacokinetics

Propafenone is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone’s metabolism is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects . During long-term administration, the metabolism of Propafenone can become saturable, leading to accumulation of the parent compound .

Result of Action

The molecular and cellular effects of Propafenone’s action result in the control of cardiac arrhythmias. It is used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Action Environment

The action, efficacy, and stability of Propafenone can be influenced by various environmental factors. For instance, it should be used with caution in patients with serious structural heart disease, as it may cause or aggravate life-threatening arrhythmias . Significant interactions occur when Propafenone is coadministered with other drugs. It increases the plasma concentrations of digoxin, warfarin, metoprolol, and propranolol, as well as enhancing their respective pharmacodynamic effects . Therefore, doses of these drugs should be decreased if they are coadministered with Propafenone .

Properties

IUPAC Name

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHRGFIPXWGEF-FIFLIBHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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